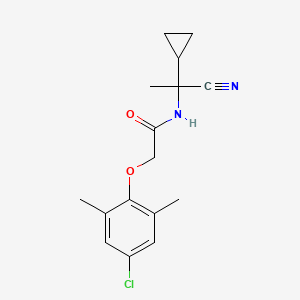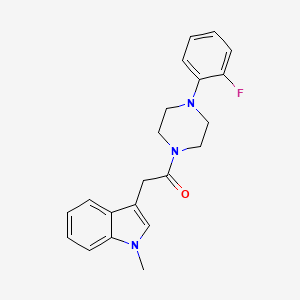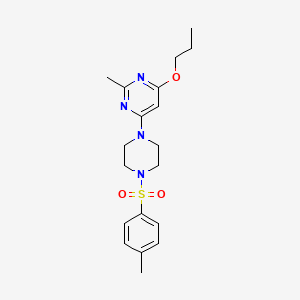
2-Methyl-4-propoxy-6-(4-tosylpiperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Methyl-4-propoxy-6-(4-tosylpiperazin-1-yl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The description of this specific compound would depend on its exact structure and properties, which are not available in the sources I have access to.
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine ring, with the propoxy, tosylpiperazin-1-yl, and methyl groups attached at the 2, 4, and 6 positions, respectively. The exact structure would depend on the specific locations and orientations of these groups .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and properties. Pyrimidine derivatives can participate in a variety of reactions, including substitution and addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. Pyrimidine derivatives generally have good stability and solubility .
Scientific Research Applications
Anticancer and Anti-inflammatory Applications
Research has shown the potential of pyrimidine derivatives, including compounds structurally related to 2-Methyl-4-propoxy-6-(4-tosylpiperazin-1-yl)pyrimidine, in anticancer and anti-inflammatory applications. A study highlighted the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives demonstrating cytotoxic activities against cancer cell lines and inhibition of 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).
Antiviral Activity
Another facet of research into pyrimidine derivatives includes their antiviral activity. The design, synthesis, and evaluation of 2'-deoxy-2'-fluoro-2'-C-methylcytidine, a pyrimidine nucleoside, as a potent inhibitor of hepatitis C virus replication, underscore the versatility of pyrimidine compounds in targeting viral infections (Clark et al., 2005).
Enzyme Inhibition for Therapeutic Targets
Pyrimidine compounds have also been explored for their role in enzyme inhibition with therapeutic implications. For instance, studies on 4-hydroxypyrazolo[3,4-d]pyrimidine as a potent inhibitor of xanthine oxidase offer insights into its utility in treating conditions like gout, by influencing purine metabolism and reducing uric acid levels (Hall et al., 1964).
Photocatalytic Applications
The photocatalytic degradation of organic pollutants using TiO2 modified with SiOx has been studied, showcasing the potential environmental applications of pyrimidine derivatives. This research demonstrates how modifications in the pyrimidine structure, similar to 2-Methyl-4-propoxy-6-(4-tosylpiperazin-1-yl)pyrimidine, can enhance photocatalytic efficiency under various pH conditions, offering a method for the decomposition of contaminants in water (Lee et al., 2003).
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been shown to exhibit neuroprotective and anti-neuroinflammatory properties . They have been found to interact with active residues of ATF4 and NF-kB proteins , which play crucial roles in cellular stress responses and inflammatory processes, respectively.
Mode of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . These compounds also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Similar compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways are critical in regulating cellular stress responses, programmed cell death, and inflammation, respectively.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-6-propoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-4-13-26-19-14-18(20-16(3)21-19)22-9-11-23(12-10-22)27(24,25)17-7-5-15(2)6-8-17/h5-8,14H,4,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBOMXDCBKBAGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-propoxy-6-(4-tosylpiperazin-1-yl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

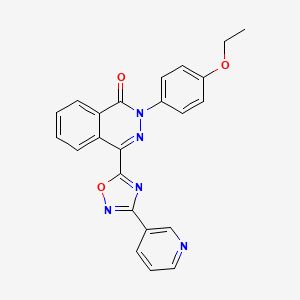
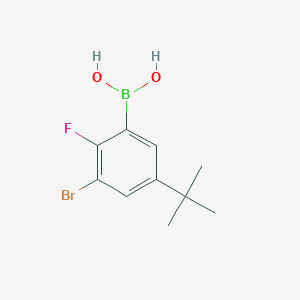
![1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B2826250.png)
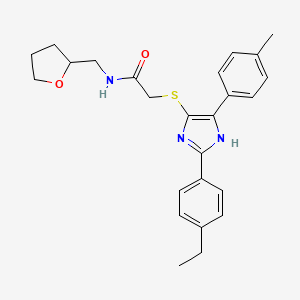
![1-[3-(1,3-Thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2826252.png)
![3-bromo-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2826253.png)

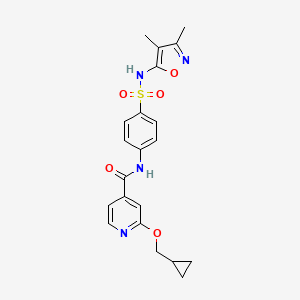

![2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2826264.png)
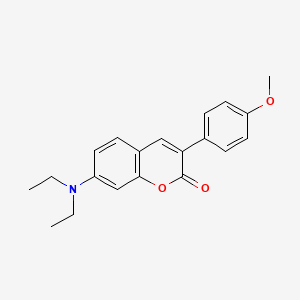
![2-[4,4-Difluoro-1-(2-methylphenyl)cyclohexyl]acetic acid](/img/structure/B2826267.png)
